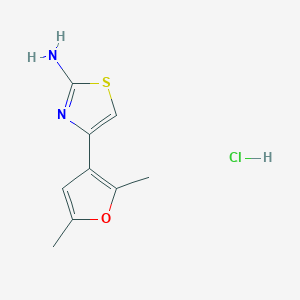
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a complex organic compound that features a combination of bromine, thiophene, triazole, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole: This intermediate can be synthesized via a click reaction between thiophene-2-yl azide and an alkyne.
Coupling with nicotinamide: The final step involves coupling the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate with nicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiophene and triazole rings can participate in redox reactions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Applications De Recherche Scientifique
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Biological research: Investigation of its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical biology: Use as a probe to study biological pathways and molecular interactions.
Material science:
Mécanisme D'action
The mechanism of action of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is unique due to its combination of bromine, thiophene, triazole, and nicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and chemical biology.
Propriétés
IUPAC Name |
5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZFEVDFPFNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)


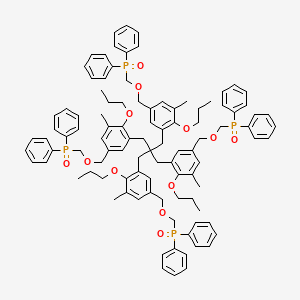
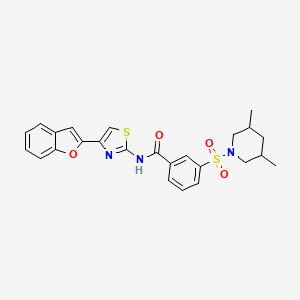
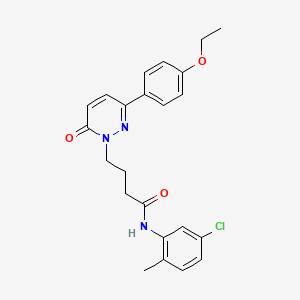
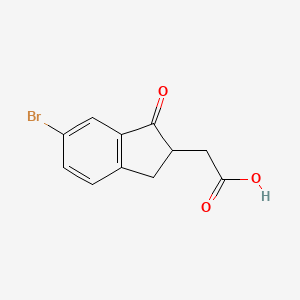


![N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)
